Enzymatic Potency: PF-04457845 vs. URB597, OL-135, and PF-3845
PF-04457845 inhibits human recombinant FAAH with an IC50 of 7.2 nM, comparable to URB597 (4.6 nM) and PF-3845 (3.0 nM), but slightly more potent than OL-135 (18 nM) [1]. Despite similar enzymatic potency, PF-04457845's irreversible mechanism translates to vastly superior in vivo duration, demonstrating that IC50 alone is an insufficient criterion for compound selection [1].
| Evidence Dimension | FAAH inhibition potency (IC50) |
|---|---|
| Target Compound Data | 7.2 ± 1.5 nM |
| Comparator Or Baseline | URB597: 4.6 ± 1.0 nM; PF-3845: 3.0 ± 0.5 nM; OL-135: 18 ± 4 nM |
| Quantified Difference | PF-04457845 vs PF-3845: 2.4-fold less potent; vs OL-135: 2.5-fold more potent |
| Conditions | Recombinant human FAAH enzyme assay, 30-min preincubation with inhibitor, substrate hydrolysis measured by fluorescence |
Why This Matters
Potency is not the decisive differentiator; irreversible target coverage and selectivity profile dictate pharmacological durability and safety.
- [1] Ahn K, Johnson DS, Mileni M, et al. Discovery of PF-04457845: A Highly Potent, Selective, and Orally Bioavailable Fatty Acid Amide Hydrolase Inhibitor. J Med Chem. 2011;54(22):8139-8150. View Source
